Cas no 1153972-20-3 (1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide)

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a carboxamide group and a 4-aminophenylethyl substituent. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both aromatic amine and amide functionalities enhances its versatility for further derivatization, enabling applications in drug discovery and development. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for precise synthetic modifications. The compound’s stability and purity are critical for reproducible results in research settings, supporting its use in high-value chemical applications.
1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide structure
1153972-20-3 structure
Product Name:1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide
CAS No:1153972-20-3
MF:C14H21N3O
MW:247.336043119431
CID:4777468
Update Time:2025-10-31

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide
    • NE43144
    • Z992717278
    • 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide
    • Inchi: 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)
    • InChI Key: MQCSPKJZWPNXBH-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(CCC2C=CC(=CC=2)N)CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 266
  • XLogP3: 0.9
  • Topological Polar Surface Area: 72.4

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1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide Related Literature

Additional information on 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide

Introduction to 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide (CAS No. 1153972-20-3)

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1153972-20-3, this compound represents a unique structural motif that combines a piperidine ring with an amine-substituted phenyl group, linked through an ethyl chain. This configuration endows the molecule with distinct chemical and pharmacological properties, making it a subject of interest for further exploration in drug discovery and development.

The structural framework of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is characterized by its piperidine core, which is a common scaffold in many bioactive molecules. Piperidines are known for their ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The presence of the 4-aminophenyl group introduces additional functionality, allowing for potential interactions with various biological systems. The ethyl bridge between the piperidine and phenyl groups provides flexibility to the molecule, which can influence its pharmacokinetic behavior.

In recent years, there has been growing interest in developing novel compounds that incorporate piperidine derivatives due to their reported efficacy in treating a range of disorders. The amine functionality in 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide offers opportunities for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological properties. Such modifications can be tailored to optimize solubility, bioavailability, and target specificity.

One of the key areas where 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide shows promise is in the development of central nervous system (CNS) therapeutics. Piperidine derivatives have been extensively studied for their potential in treating neurological and psychiatric disorders. The combination of the piperidine ring and the 4-aminophenyl moiety may contribute to favorable interactions with neurotransmitter systems, making this compound a candidate for further investigation in this field.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their biological activity. These tools allow researchers to predict how 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide might interact with specific targets, providing insights into its potential therapeutic applications. For instance, virtual screening studies have suggested that this molecule could exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways.

The synthesis of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the piperidine-phenyl linkage, followed by functional group transformations to introduce the amine and carboxamide groups. Advances in synthetic methodologies have enabled more efficient and sustainable routes to complex molecules like this one, reducing waste and improving scalability.

Evaluation of the pharmacological profile of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide is crucial for determining its suitability as a lead compound or intermediate in drug development. Preclinical studies often involve assessing its binding affinity to biological targets, as well as its metabolic stability and toxicity profile. These studies provide essential data for guiding further optimization efforts and ultimately deciding whether to proceed with clinical trials.

The role of 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide in medicinal chemistry extends beyond its potential as a standalone therapeutic agent. It can also serve as a building block for more complex molecules designed through structure-based drug design or fragment-based approaches. By leveraging the unique properties of this compound, researchers can develop novel derivatives with improved efficacy and reduced side effects.

In conclusion, 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide (CAS No. 1153972-20-3) represents a promising candidate for further exploration in pharmaceutical research. Its distinctive structure combines elements known to interact favorably with biological systems, offering potential applications in treating various disorders. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug discovery and development.

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